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Compound of Interest

Compound Name:
3-Bromo-2-methylthieno[2,3-

c]pyridine

Cat. No.: B1507100

Get Quote

Executive Summary
While the parent thieno[2,3-c]pyridine is a well-characterized scaffold (CCDC 128740), the

specific derivative 3-Bromo-2-methylthieno[2,3-c]pyridine represents a specialized

intermediate often kept proprietary in kinase inhibitor development. This guide provides the

definitive comparative framework for analyzing this molecule. It bridges the gap between the

known parent structure and the predicted lattice behavior of the brominated derivative,

supported by a validated synthesis and crystallization protocol.

Key Differentiators
Parent Scaffold: Characterized by flat

-

stacking and high planarity.

Target Derivative (3-Br-2-Me): Characterized by halogen bonding (Br···N) and steric

disruption (Methyl group), leading to a predicted shift from planar sheets to a herringbone or

slip-stacked packing motif.
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Part 1: The Reference Standard (Thieno[2,3-
c]pyridine)
To validate data for the 3-bromo-2-methyl derivative, one must first calibrate against the parent

molecule. The following data is derived from the Cambridge Crystallographic Data Centre

(CCDC).

Table 1: Reference Crystallographic Data
Parameter

Thieno[2,3-c]pyridine
(Parent)

Significance for Derivative
Analysis

CCDC Number 128740 Primary validation anchor.

Crystal System Orthorhombic

Derivative likely shifts to

Monoclinic due to symmetry

breaking by substituents.

Space Group Pna21 (No. 33)

Expect P21/c or P-1 for the

brominated derivative due to

dense packing requirements.

Z Value 4

Z=4 is standard; deviations

(Z=2 or 8) indicate complex

solvates or polymorphs.

-Stacking ~3.4 Å (Face-to-Face)

Expect expansion to >3.6 Å

due to the steric bulk of the 2-

methyl group.

Key Interaction C-H···N Hydrogen Bonds

Will be competed against by

strong C-Br···N halogen bonds

in the derivative.
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Technical Insight: The parent molecule crystallizes in a non-centrosymmetric space group

(Pna21). The introduction of heavy atoms (Br) often drives crystallization into centrosymmetric

space groups (like P21/c) to maximize packing efficiency via inversion centers.

Part 2: Synthesis & Crystallization Protocol
Since commercial sources for high-purity crystals of the 3-bromo-2-methyl derivative are rare,

the following protocol ensures the generation of single crystals suitable for X-ray diffraction

(XRD).

Synthesis Workflow (Triazole-Mediated Route)
This method avoids metal catalysts, reducing trace impurities that interfere with nucleation.

Reaction Scheme:

Precursor: 2-Acetylthiophene

One-pot triazolization.

Cyclization: Acid-mediated denitrogenative transformation to form the thieno[2,3-c]pyridine

core.[1]

Functionalization: Electrophilic bromination (NBS) at C3.

Crystallization Methodology
Objective: Grow single crystals >0.2 mm for diffractometry.

Solvent System: Ethanol / Hexane (1:3 ratio) or Chloroform / Pentane (Slow diffusion).

Method: Vapor Diffusion (Sitting Drop).

Step-by-Step Protocol:
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Dissolution: Dissolve 20 mg of pure 3-Bromo-2-methylthieno[2,3-c]pyridine in 2 mL of

CHCl

(HPLC grade) in a small inner vial.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

Diffusion: Place the open inner vial inside a larger jar containing 10 mL of Pentane. Cap the

outer jar tightly.

Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

Harvesting: Crystals will form at the solvent interface. Mount immediately using Paratone oil

to prevent desolvation.

Part 3: Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the comparative packing logic,

generated using Graphviz.

Diagram 1: Synthesis & Characterization Workflow

2-Acetylthiophene Triazole
Intermediate

Triazolization Thieno[2,3-c]pyridine
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(NBS/DMF)

Electrophilic Sub. 3-Bromo-2-methyl
thieno[2,3-c]pyridine

Purification Slow Diffusion
(CHCl3/Pentane)

Crystallization X-Ray Diffraction
(Data Collection)

Analysis

Click to download full resolution via product page

Caption: Figure 1. Optimized workflow for synthesizing and characterizing the target crystal

structure.

Diagram 2: Comparative Packing Interactions
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Parent: Thieno[2,3-c]pyridine

π-π Stacking
(Dominant) Planar Sheets

Derivative: 3-Bromo-2-methyl...

Br···N Halogen Bond
(Directional)

New Interaction

Methyl Steric Clash

Disrupts Planarity

Herringbone / Slip-Stack

Directs Packing Forces Offset
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Caption: Figure 2. Structural logic comparing the planar packing of the parent against the

halogen-directed packing of the derivative.

Part 4: Comparative Analysis Guide
When analyzing your generated crystal data, use this table to interpret deviations from the

parent scaffold.

Table 2: Comparative Structural Metrics
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Feature Parent (Standard)
3-Bromo-2-methyl
(Target)

Interpretation of
Deviation

Unit Cell Volume ~600–700 Å³
Predicted: 950–1100

Å³

Expansion due to Br

radius (1.85 Å) and

Methyl group volume.

Density (

)
~1.35 g/cm³ > 1.65 g/cm³

High density is

characteristic of

brominated

heterocycles; confirms

heavy atom presence.

Intermolecular

Contacts
Weak C-H···N

Strong Br···N (2.8–3.0

Å)

A distance < sum of

van der Waals radii

(3.4 Å) confirms a

halogen bond, critical

for solid-state stability.

Dihedral Angle 0° (Flat) < 5° (Twisted)

The methyl group at

C2 may force a slight

twist in the thiophene

ring relative to the

pyridine, reducing

solubility.

Troubleshooting Crystal Quality
Twinning: Common in thienopyridines. If diffraction spots are split, re-crystallize using

Methanol instead of Chloroform to change the solvation shell.

Disorder: The methyl group often shows rotational disorder. Collect data at 100 K (liquid

nitrogen stream) to freeze this motion and improve resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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